3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O/c1-11-9-16(23-5-7-25-8-6-23)24-18(21-11)17(12(2)22-24)14-4-3-13(19)10-15(14)20/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYICMVGAGTXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of substituents: The 2,4-dichlorophenyl group, methyl groups, and morpholine ring are introduced through various substitution reactions using appropriate reagents and conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In vitro studies revealed that the compound reduced the expression of TNF-alpha and IL-6 in activated macrophages .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics. It demonstrates moderate bioavailability and a half-life suitable for therapeutic applications. Studies indicate that the compound can penetrate biological membranes effectively, enhancing its potential for oral administration .
Synthesis of Novel Materials
The unique structure of 3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine allows it to be utilized in the synthesis of novel materials with specific electronic properties. Research has explored its incorporation into polymer matrices to enhance conductivity and thermal stability .
Photovoltaic Applications
Recent studies have investigated the use of this compound in organic photovoltaic cells due to its potential as a light-harvesting material. The incorporation of pyrazolo[1,5-a]pyrimidine derivatives into photovoltaic systems has shown improved energy conversion efficiencies .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting the proliferation of cancer cells. The molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, biological activities, and pharmacological profiles.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Findings:
Halogenated Aryl Groups: 2,4-Dichlorophenyl (Target Compound) vs. Trifluoromethyl (): Introduces strong electron-withdrawing effects, stabilizing receptor interactions .
Biological Activity Trends :
- Kinase Inhibition : Morpholine- and piperidine-containing derivatives (Target Compound, ) show promise in oncology via TRK or PAR2 inhibition .
- Antiviral Activity : Compounds with 4-chlorophenyl groups () exhibit broader antiviral profiles due to enhanced enzyme binding .
Pharmacokinetic Properties :
Biological Activity
The compound 3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H15Cl2N3O
- Molecular Weight : 302.19 g/mol
The compound features a dichlorophenyl group and a morpholine moiety, which contribute to its biological activity.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often exhibit their biological effects through inhibition of specific kinases involved in cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 45 nM to 99 nM across different cell lines .
In Vivo Studies
In preclinical models, the compound's efficacy was assessed through oral administration. It exhibited promising results in reducing tumor growth and enhancing survival rates in treated animals .
Other Biological Activities
Aside from anticancer properties, pyrazolo[1,5-a]pyrimidines have also been explored for their anti-inflammatory and analgesic activities. For example:
- Anti-inflammatory Effects : Similar compounds have shown to reduce inflammatory markers in animal models.
- Mechanisms : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines .
Study 1: Anticancer Efficacy
A study published in the Royal Society of Chemistry highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their testing against cancer cell lines. Among these derivatives, this compound was noted for its superior potency against MCF-7 cells compared to standard treatments like sorafenib .
Study 2: Mechanistic Insights
Research conducted by Zobel et al. (2000) examined the mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects. The findings suggested that these compounds induce apoptosis in cancer cells through activation of caspase pathways .
Summary of Findings
Q & A
Q. What are the established synthetic routes for 3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine, and what are the critical reaction parameters?
The synthesis typically involves cyclization of precursors under thermal conditions. For example, related pyrazolo[1,5-a]pyrimidine derivatives are synthesized by refluxing intermediates (e.g., ethyl acetoacetate) with substituted aryl groups under inert gas (Ar) to eliminate water, followed by crystallization from methanol or ethanol/EtOAc mixtures . Key parameters include:
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard. For example:
- Bond lengths/angles : Reported values for related compounds (e.g., C–Cl: 1.72–1.74 Å, C–N: 1.33–1.37 Å) confirm structural integrity .
- Torsional angles : Dihedral angles between aromatic rings (e.g., 7.97°–69.95°) highlight planarity deviations critical for intermolecular interactions .
- Hydrogen placement : H atoms are geometrically positioned with C–H = 0.93–0.98 Å and refined using isotropic displacement parameters .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts in the synthesis of this compound?
Methodological optimizations include:
- Catalyst screening : Acidic/basic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency for pyrazolo[1,5-a]pyrimidine cores .
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize intermediates but may require post-reaction dilution with water to precipitate products .
- Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates before final crystallization .
Q. What intermolecular interactions stabilize the crystal packing, and how do they influence physicochemical properties?
Crystal packing analysis reveals:
- Cl⋯Cl interactions : Short contacts (3.475 Å) between dichlorophenyl groups enhance lattice stability .
- Van der Waals forces : Dominant in non-polar regions, contributing to melting points >250°C .
- Hydrophobic effects : Methyl/morpholinyl groups reduce aqueous solubility, necessitating DMSO for biological assays .
Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. anti-inflammatory effects) be resolved?
Strategies include:
- Target profiling : Use kinase selectivity panels (e.g., CDK2, TRK) to identify primary targets vs. off-target effects .
- Dose-response assays : Compare IC50 values across cell lines (e.g., cancer vs. normal) to clarify mechanism-specific activity .
- Structural analogs : Modify substituents (e.g., morpholinyl vs. piperidinyl) to isolate contributions to bioactivity .
Q. What computational methods are suitable for predicting the binding mode of this compound to kinase targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of kinase domains (e.g., PDB: 1KE5) to model ligand-receptor interactions .
- MD simulations : Analyze stability of binding poses (e.g., RMSD <2.0 Å over 100 ns) and key residues (e.g., hinge-region H-bonds) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to guide SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
